(Pentachlorophenyl)acetonitrile
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Overview
Description
(Pentachlorophenyl)acetonitrile is an organochlorine compound characterized by the presence of a nitrile group attached to a pentachlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentachlorophenyl)acetonitrile typically involves the reaction of pentachlorobenzene with acetonitrile in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
[ \text{C}_6\text{Cl}_5\text{H} + \text{CH}_3\text{CN} \rightarrow \text{C}_6\text{Cl}_5\text{CH}_2\text{CN} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: Pentachlorobenzoic acid.
Reduction: Pentachlorophenylmethylamine.
Substitution: Various substituted pentachlorophenyl derivatives.
Scientific Research Applications
(Pentachlorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Pentachlorophenyl)acetonitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions. In biological systems, its effects are mediated through interactions with cellular components, potentially affecting enzyme activity and signaling pathways.
Comparison with Similar Compounds
- Pentafluorophenylacetonitrile
- 2,4,5-Trichlorophenylacetonitrile
- p-Nitrophenylacetonitrile
- o-Nitrophenylacetonitrile
Comparison: (Pentachlorophenyl)acetonitrile is unique due to the presence of five chlorine atoms on the phenyl ring, which significantly influences its reactivity and chemical properties. Compared to its analogs, it exhibits higher electron-withdrawing effects, making it more reactive in nucleophilic substitution reactions. Its high chlorine content also imparts distinct physical and chemical characteristics, such as increased hydrophobicity and stability.
Properties
CAS No. |
21316-51-8 |
---|---|
Molecular Formula |
C8H2Cl5N |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentachlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H2Cl5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2 |
InChI Key |
NETAEENURPVOMI-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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